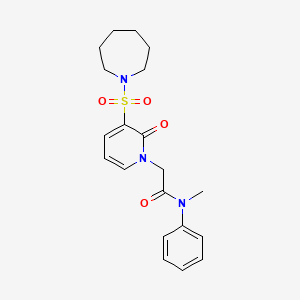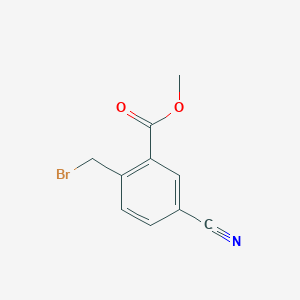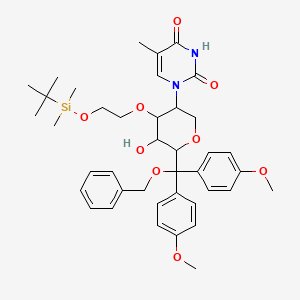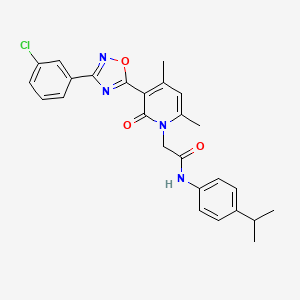
N-benzyl-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula C14H12F3N . It is a derivative of 3-(Trifluoromethyl)aniline, which is an aromatic amine and is one of three isomers of trifluoromethylaniline .
Synthesis Analysis
The synthesis of compounds similar to “N-benzyl-3-(trifluoromethyl)aniline” has been reported in the literature. For instance, the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline .Molecular Structure Analysis
The molecular structure of “N-benzyl-3-(trifluoromethyl)aniline” consists of a benzene ring attached to an amine group (NH2) and a trifluoromethyl group (CF3). The benzyl group (C6H5CH2) is attached to the nitrogen atom of the amine group .Wissenschaftliche Forschungsanwendungen
1. Synthesis of 9-Fluorenones
N-benzyl-3-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process facilitates the synthesis of a diverse set of symmetrical and unsymmetrical 9-fluorenones with excellent regioselectivities and broad functional group compatibility (Wang et al., 2019).
2. Spectroscopic Studies
Spectroscopic investigations using Fourier transform infrared (FT-IR) and FT-Raman have been conducted on derivatives of N-benzyl-3-(trifluoromethyl)aniline. These studies focus on vibrational, structural, thermodynamic characteristics, and electronic properties, highlighting the importance of the position and electron donor-acceptor capabilities of the substituent group in the benzene ring (Saravanan, Balachandran, & Viswanathan, 2014).
3. Chemical Synthesis Applications
The compound has also been used in the synthesis of isoxazoles and 1,3,5-triazines. This involves reactions with dianions derived from oximes, demonstrating the synthetic utility of the trifluoromethyl group in the formation of complex organic structures (Strekowski et al., 1995).
4. Organic Ligand Synthesis
N-benzyl-3-(trifluoromethyl)aniline is instrumental in the preparation of phosphine-amido Hafnium and Zirconium complexes, which are significant in olefin polymerization. This process involves transformation of ortho-lithiated compounds to ortho-Ph2P-substituted derivatives (Jun et al., 2013).
5. Novel Pesticide Synthesis
In pesticide research, 3,5-bis-(trifluoromethyl)aniline, a related compound, has been utilized in the synthesis of novel pesticides like bistrifluron. The process demonstrates the potential of N-benzyl-3-(trifluoromethyl)aniline derivatives in industrial-scale production of effective agrochemicals (An-chan, 2015).
6. Electro-Optical Applications
N-benzyl-3-(trifluoromethyl)aniline derivatives have been explored in the field of electro-optics. They are involved in the synthesis of novel polymers with high thermal stability and potential applications in electro-optic devices (Suresh et al., 2003).
Safety and Hazards
The safety data sheet for a related compound, 3,5-Bis(trifluoromethyl)aniline, indicates that it is a combustible liquid that causes skin and eye irritation. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
N-benzyl-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKRFUTMGWQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2518365.png)



![N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518371.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2518375.png)

![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)


![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)

![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)